Dual PGE2 Inhibition and Calcium Mobilization vs. Saikogenin F and G
Saikogenin D exhibits a dual mechanism of action not observed in related aglycones Saikogenin F and G. It potently inhibits prostaglandin E2 (PGE2) production and elevates intracellular calcium ([Ca2+]i) in a concentration-dependent manner in C6 rat glioma cells . This specific dual effect is a result of epoxygenase activation, a pathway not documented for Saikogenin F and G, which are primarily associated with corticosterone secretion or GSS enzyme inhibition [1].
| Evidence Dimension | PGE2 Inhibition (IC50) & [Ca2+]i Elevation (EC50) |
|---|---|
| Target Compound Data | IC50 = 3 µM (PGE2); EC50 = 35 µM ([Ca2+]i) |
| Comparator Or Baseline | Saikogenin F and G: No reported activity for this dual pathway; different primary activities noted (corticosterone induction, GSS inhibition) |
| Quantified Difference | Unique functional profile; pathway not present in comparators |
| Conditions | C6 rat glioma cells, induced by Ca2+ ionophore A23187 |
Why This Matters
This unique dual functionality makes Saikogenin D a specific tool for studying the interplay between arachidonic acid metabolism and calcium signaling, an experimental paradigm not addressable with Saikogenin F or G.
- [1] Nose M, Amagaya S, Ogihara Y. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract. Chem Pharm Bull (Tokyo). 1989 Dec;37(12):3306-10. doi: 10.1248/cpb.37.3306. PMID: 2632076. View Source
